molecular formula C8H7Br2NO3 B2440128 2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid CAS No. 1259983-70-4

2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid

Cat. No.: B2440128
CAS No.: 1259983-70-4
M. Wt: 324.956
InChI Key: REEZKJGKRLPPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7Br2NO3. It is characterized by the presence of an amino group, two bromine atoms, and a hydroxyphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require refluxing in acetic acid for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated derivatives. Substitution reactions can lead to the formation of various substituted phenylacetic acids .

Scientific Research Applications

2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with enzymes and receptors. The bromine atoms may also play a role in modulating its biological activity by affecting its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid is unique due to the presence of both bromine atoms and the hydroxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO3/c9-3-1-4(6(11)8(13)14)7(12)5(10)2-3/h1-2,6,12H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZKJGKRLPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)N)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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